2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a chemical compound with the molecular formula C₁₄H₁₉BrO₉ and a molecular weight of 411.20 g/mol. It is commonly referred to as acetobromoglucose and is recognized for its use in biochemical research and organic synthesis. The compound appears as a white to beige powder and has a melting point ranging from 83°C to 88°C. Its density is approximately 1.5 g/cm³, and it exhibits solubility in various organic solvents such as methanol, ether, chloroform, and acetone, while being decomposed in water .
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a hazardous compound and should be handled with appropriate precautions:
The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been explored in various studies. It acts as a biochemical reagent that can influence metabolic pathways involving carbohydrates. Its derivatives have shown potential in studies related to glycosylation reactions and can serve as substrates for glycosyltransferases. Moreover, compounds similar to this one are often evaluated for their antiviral and antibacterial properties due to their structural resemblance to natural sugars .
The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically involves the acetylation of alpha-D-glucopyranosyl bromide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction pathway includes:
This method allows for high yields of the desired product while maintaining the integrity of the sugar structure .
2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide finds applications in several fields:
Interaction studies involving 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically focus on its reactivity with enzymes and other biomolecules. Research has shown that it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. These interactions are crucial for understanding metabolic pathways and developing inhibitors or activators that could influence these processes .
Several compounds are structurally similar to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₃H₁₇BrO₇ | Lacks one acetyl group compared to the target compound |
2-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₂H₁₅BrO₆ | Only one acetyl group; less sterically hindered |
2,3-Di-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₂H₁₅BrO₇ | Two acetyl groups; different reactivity profile |
2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide | C₁₄H₁₉BrO₉ | Benzoyl groups instead of acetyl; different solubility characteristics |
The uniqueness of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide lies in its specific arrangement of acetyl groups which enhances its reactivity in glycosidic bond formation while maintaining stability under various conditions .